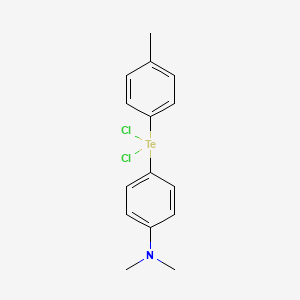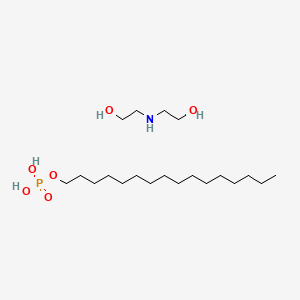
Diethanolamine cetyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine cetyl phosphate is a chemical compound with the molecular formula C20H46NO6P. It is commonly used as a stabilizer in various personal care products, including skin care products, hair conditioners, and other hair care products due to its anti-static properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethanolamine cetyl phosphate can be synthesized through the reaction of diethanolamine with cetyl phosphate. The reaction typically involves the esterification of cetyl alcohol with phosphoric acid, followed by the neutralization with diethanolamine. The reaction conditions often include maintaining a temperature range of 60-90°C and stirring for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The raw materials, including cetyl alcohol, phosphoric acid, and diethanolamine, are mixed in reactors with precise temperature and pH control to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethanolamine cetyl phosphate undergoes various chemical reactions, including:
Esterification: The formation of esters from alcohols and acids.
Neutralization: The reaction between an acid and a base to form a salt and water.
Common Reagents and Conditions
Esterification: Cetyl alcohol and phosphoric acid are common reagents used in the esterification process.
Neutralization: Diethanolamine is used to neutralize the esterified product, resulting in the formation of this compound.
Major Products Formed
The primary product formed from these reactions is this compound. By-products may include unreacted cetyl alcohol and diethanolamine, which can be removed through purification processes .
Applications De Recherche Scientifique
Diethanolamine cetyl phosphate has a wide range of scientific research applications, including:
Mécanisme D'action
Diethanolamine cetyl phosphate exerts its effects primarily through its ability to stabilize emulsions and maintain the even distribution of components in formulations. The compound interacts with other ingredients in the formulation to prevent separation and improve the overall stability of the product . The molecular targets and pathways involved include the interaction with hydrophilic and hydrophobic components, enhancing the stability and performance of the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cocamide diethanolamine
- Diethanolamine oleth-3 phosphate
- Lauramide diethanolamine
- Myristamide diethanolamine
- Oleamide diethanolamine
Uniqueness
Diethanolamine cetyl phosphate is unique due to its specific combination of diethanolamine and cetyl phosphate, which provides superior stabilizing and anti-static properties compared to other similar compounds. Its ability to maintain the stability of formulations and ensure even distribution of components makes it a preferred choice in the cosmetics and personal care industry .
Propriétés
Numéro CAS |
90388-14-0 |
|---|---|
Formule moléculaire |
C20H46NO6P |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
Clé InChI |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
65138-84-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


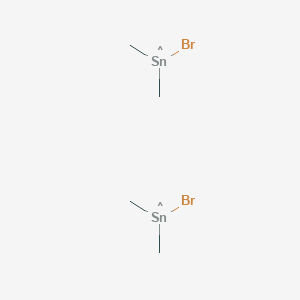
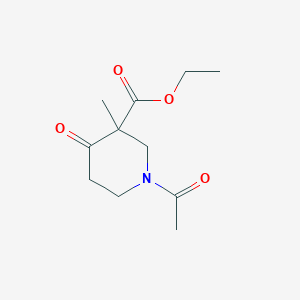
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
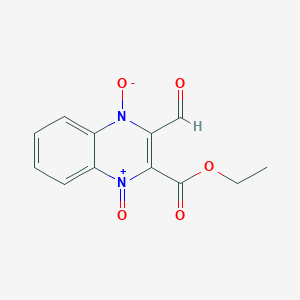
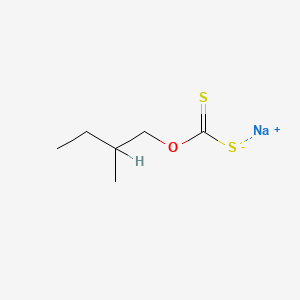

![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
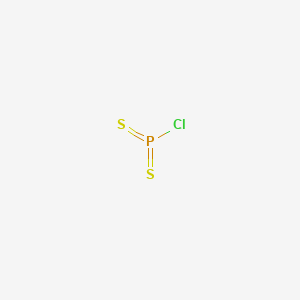
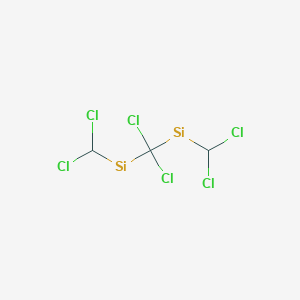
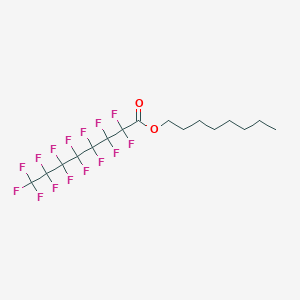
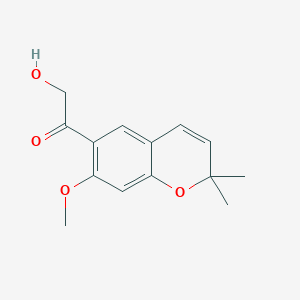
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
